Etripamil -

Etripamil

Catalog Number: EVT-8525304
CAS Number:
Molecular Formula: C27H36N2O4
Molecular Weight: 452.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

Etripamil is synthesized using a convergent synthesis approach. This method involves the preparation of two key intermediates that are subsequently coupled and subjected to reductive amination to yield the final product. Notably, this synthetic route avoids the use of toxic reagents such as potassium cyanide and dimethyl sulfate, enhancing safety and scalability for industrial production.

  1. Synthesis of Compound 1: This step utilizes trimethyl phosphonoacetate and tert-butoxide in tetrahydrofuran, followed by catalytic hydrogenation using palladium on barium sulfate.
  2. Synthesis of Compound 2b: This involves reacting 2-bromopropane with methyl acrylate in the presence of sodium hydroxide and tetrabutylammonium bromide.
  3. Coupling and Reductive Amination: The two intermediates are coupled, followed by reductive amination to form etripamil.
Molecular Structure Analysis

Structure and Data

Etripamil has the molecular formula C27H36N2O4C_{27}H_{36}N_{2}O_{4} and a molecular weight of approximately 452.6 g/mol. The chemical structure features a complex arrangement that includes multiple functional groups characteristic of calcium channel blockers, allowing it to interact effectively with calcium channels in cardiac tissues .

Chemical Reactions Analysis

Reactions and Technical Details

Etripamil undergoes several types of chemical reactions:

  • Oxidation: Under specific conditions, etripamil can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The compound can be reduced using catalytic hydrogenation, typically employing palladium or platinum catalysts.
  • Substitution: Etripamil can participate in substitution reactions, particularly at its aromatic ring, using reagents such as halogens and nucleophiles.

The specific products formed depend on the reaction conditions and reagents employed .

Mechanism of Action

Etripamil functions primarily as a calcium channel blocker that selectively inhibits L-type calcium channels located in the atrioventricular node of the heart. This inhibition leads to a decrease in calcium influx during depolarization, resulting in slowed conduction through the atrioventricular node and increased refractory period. The onset of action is rapid, with effects observable within minutes following administration .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Formula: C27H36N2O4C_{27}H_{36}N_{2}O_{4}
  • Molecular Weight: 452.6 g/mol
  • Solubility: Etripamil is designed for intranasal administration, indicating good solubility in aqueous solutions suitable for nasal spray formulations.
  • pH Range: The formulation typically has a pH range between 4.0 to 4.8, which is compatible with nasal mucosa .

These properties contribute to its effectiveness as a rapid treatment option for paroxysmal supraventricular tachycardia.

Applications

Etripamil has several scientific applications:

  • Chemistry: It serves as a model compound for studying the synthesis and reactivity of calcium channel blockers.
  • Biology: Researchers utilize etripamil to explore the role of calcium channels in various cellular processes.
  • Medicine: The compound is under investigation for treating cardiovascular conditions such as paroxysmal supraventricular tachycardia and atrial fibrillation due to its rapid action profile.
  • Industry: Its unique intranasal delivery system is being explored for other therapeutic applications beyond cardiovascular diseases .
Structural Design and Medicinal Chemistry of Etripamil

Rational Analogue Design: Structural Modifications from Verapamil

Etripamil represents a deliberate structural evolution from the prototypical phenylalkylamine calcium channel blocker verapamil, engineered specifically for rapid onset and short duration of action suitable for patient self-administration during paroxysmal supraventricular tachycardia (PSVT) episodes. Both compounds share the fundamental phenylalkylamine pharmacophore characterized by an aromatic ring connected to an amine moiety via an alkyl linker. This core structure facilitates interaction with the L-type calcium channel's phenylalkylamine binding site within the α1 subunit, inhibiting calcium influx into cardiac nodal tissue [4] [6] [8].

Critical modifications differentiate etripamil from verapamil. Etripamil incorporates a methoxyimino group (-ON=CH-) adjacent to the benzene ring, enhancing the molecule's conformational flexibility and influencing its binding kinetics. More significantly, etripamil features a strategically positioned ester group (-COOCH₃) attached to the aromatic system. This ester functionality is absent in verapamil and serves as the primary determinant of etripamil's rapid metabolic deactivation, a cornerstone of its pharmacokinetic profile [4] [6]. The tertiary amine nitrogen in etripamil is incorporated into a pyrrolidine ring, contributing to its distinct physicochemical properties compared to verapamil's dimethylamino group [8].

Table 1: Key Structural Differences Between Etripamil and Verapamil

Structural FeatureVerapamilEtripamilFunctional Consequence
Core PharmacophorePhenylalkylaminePhenylalkylamineCalcium channel antagonism
Key Aromatic SubstituentMethoxy group (-OCH₃)Methoxyimino group (-ON=CH-)Altered electronic distribution & binding affinity
Hydrolytic GroupNoneMethyl ester (-COOCH₃)Rapid enzymatic hydrolysis by esterases
Amino Group ConfigurationTertiary dimethylamineTertiary pyrrolidineModulated lipophilicity and receptor interaction kinetics
Molecular FormulaC₂₇H₃₈N₂O₄C₂₇H₃₆N₂O₄Subtle differences in molecular weight and polarity [3]

These structural refinements achieve a critical therapeutic objective: etripamil retains verapamil's potent calcium channel blocking efficacy within the atrioventricular node—slowing conduction and prolonging refractory periods to interrupt re-entrant circuits in PSVT—while gaining pharmacokinetic properties enabling transient, on-demand action unsuitable for chronic verapamil therapy [4] [5].

Ester Functionalization and Impact on Pharmacokinetic Profiles

The methyl ester group in etripamil is not merely a passive appendage; it is the molecular linchpin enabling controlled, rapid metabolic inactivation. This ester moiety undergoes extensive and rapid hydrolysis by ubiquitous nonspecific plasma esterases, generating the primary metabolite MSP-2017-COOH (a carboxylic acid derivative) [3] [4]. This biotransformation is exceptionally efficient, resulting in a terminal half-life (t₁/₂) of approximately 12-21 minutes in conscious cynomolgus monkeys and consistent with human observations [1] [4]. Systemic exposure, measured as area under the curve (AUC₀→∞), demonstrates dose proportionality across intravenous doses (0.025–0.3 mg/kg), ranging from 179 to 2364 ng•min/mL, confirming predictable linear kinetics [1]. Peak plasma concentrations (Cmax) scale similarly from 13.2 ng/mL to 176 ng/mL [1].

Table 2: Key Pharmacokinetic Parameters of Intravenous Etripamil in Conscious Cynomolgus Monkeys

Dose (mg/kg)Cmax (ng/mL)AUC₀→∞ (ng•min/mL)Half-life (min)Clearance (mL/min/kg)
0.02513.217920.8139.6
0.0525.535818.2139.6
0.1582.1120114.5124.9
0.3176236412.3126.9

Data adapted from intravenous pharmacokinetic study [1]

The pharmacodynamic consequences of this rapid ester hydrolysis are profound. The carboxylic acid metabolite is pharmacologically inactive at L-type calcium channels, ensuring that calcium channel blockade rapidly diminishes following the peak plasma concentration. This translates into a short duration of electrophysiological effect. For instance, the peak PR interval prolongation (a surrogate marker of AV nodal conduction slowing) observed after etripamil administration in monkeys was 27.38% at the 0.3 mg/kg dose, but this effect subsided rapidly in parallel with declining parent drug concentrations [1]. Time to peak plasma concentration (Tmax) following intranasal administration in humans is approximately 8 minutes, aligning with the observed rapid onset of action [4] [6]. The strategic ester placement thus creates an inherently self-limiting pharmacological profile: potent calcium channel blockade manifesting within minutes of administration, followed by rapid deactivation mitigating risks of prolonged hypotension or bradycardia associated with longer-acting agents like verapamil. This pharmacokinetic-pharmacodynamic (PK-PD) profile is foundational to etripamil's suitability for unsupervised self-administration during PSVT episodes [4] [5].

Synthesis Pathways for Short-Acting Calcium Channel Blockers

The synthesis of etripamil leverages established organic chemistry techniques optimized for introducing the critical ester functionality and achieving the stereochemical configuration necessary for potent calcium channel blockade. While detailed proprietary synthetic routes are not fully disclosed in public literature, the core strategy involves convergent synthesis assembling key fragments centered around the esterified aromatic system and the chiral amine component [4] [5] [8].

A plausible multi-step synthesis involves:

  • Construction of the Esterified Aromatic Core: Starting from a suitably substituted benzaldehyde derivative, condensation with methoxylamine generates the methoxyimino (-ON=CH-) functionality. Subsequent Friedel-Crafts acylation or similar electrophilic aromatic substitution introduces an acetic acid derivative side chain. Esterification (e.g., using methanol under acidic conditions or via acyl chloride) yields the methyl ester-bearing aromatic intermediate.
  • Preparation of the Chiral Pyrrolidine Fragment: N-alkylation of a protected (R)- or (S)-pyrrolidine precursor with an appropriate alkyl halide builds the desired tertiary amine structure. Chiral resolution or asymmetric synthesis ensures enantiomeric purity critical for consistent calcium channel binding affinity.
  • Coupling and Final Functionalization: Linking the aromatic ester intermediate with the chiral pyrrolidine-containing fragment typically employs nucleophilic displacement or reductive amination chemistry. Final deprotection steps and purification (e.g., via crystallization or chromatography) yield high-purity etripamil free base, formulated as a nasal spray solution [4] [5].

The synthesis prioritizes control over stereochemistry – calcium channel blockade is often enantioselective – and high yield at the esterification step, as this group defines the compound's metabolic destiny. Scale-up considerations focus on reproducibility and minimizing impurities that could affect tolerability upon intranasal delivery. The synthesis contrasts sharply with that of verapamil, which lacks the hydrolytically labile ester and requires different strategies for introducing its distinct substituents (methoxy and nitrile groups) [5] [8]. The emphasis on incorporating a readily hydrolyzable ester directly into the core structure is a hallmark of designing short-acting analogues within this drug class. This deliberate synthetic choice facilitates the rapid generation of inactive metabolites via ubiquitous esterases, enabling the transient pharmacological effect profile essential for self-administered acute antiarrhythmic therapy [4] [6].

Properties

Product Name

Etripamil

IUPAC Name

methyl 3-[2-[[4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-methylamino]ethyl]benzoate

Molecular Formula

C27H36N2O4

Molecular Weight

452.6 g/mol

InChI

InChI=1S/C27H36N2O4/c1-20(2)27(19-28,23-11-12-24(31-4)25(18-23)32-5)14-8-15-29(3)16-13-21-9-7-10-22(17-21)26(30)33-6/h7,9-12,17-18,20H,8,13-16H2,1-6H3

InChI Key

VAZNEHLGJGSQEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=CC=C1)C(=O)OC)(C#N)C2=CC(=C(C=C2)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.